molecular formula C16H20N6O4S B2987971 (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396878-44-6

(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2987971
CAS No.: 1396878-44-6
M. Wt: 392.43
InChI Key: GNQZERXDGGJUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a cyclopropylsulfonyl group and a tetrazole ring bearing a 4-methoxyphenyl moiety. Its synthesis likely follows methodologies analogous to those described for structurally related ethanone derivatives (e.g., nucleophilic substitution of bromoethanone intermediates with tetrazole-thiols under basic conditions) .

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4S/c1-26-13-4-2-12(3-5-13)22-18-15(17-19-22)16(23)20-8-10-21(11-9-20)27(24,25)14-6-7-14/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQZERXDGGJUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a piperazine ring, a cyclopropylsulfonyl group, and a methoxyphenyl-tetrazole moiety, which may confer diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S. The presence of various functional groups suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

Key Structural Features

  • Piperazine Ring : Known for its ability to interact with neurotransmitter receptors.
  • Cyclopropylsulfonyl Group : May enhance lipophilicity and facilitate membrane penetration.
  • Methoxyphenyl Group : Potentially modulates receptor binding and biological activity.

Pharmacological Potential

Preliminary studies have indicated that this compound could exhibit significant biological activity, particularly in the treatment of neurological disorders. Computational models such as PASS (Prediction of Activity Spectra for Substances) have predicted various pharmacological effects, including:

  • Antidepressant Activity : Interaction with serotonin receptors.
  • Anticonvulsant Properties : Potential modulation of GABAergic systems.
  • Antitumor Activity : Preliminary data suggest cytotoxic effects against certain cancer cell lines.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to specific protein targets involved in neurotransmission. These studies indicate that the compound may effectively bind to receptors associated with dopamine and serotonin signaling pathways.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

  • Anticonvulsant Activity :
    • A study demonstrated that structurally similar compounds exhibited significant anticonvulsant properties in animal models, suggesting that modifications to the piperazine structure can enhance efficacy against seizures .
  • Antitumor Effects :
    • Research on related tetrazole derivatives indicated promising cytotoxicity against human cancer cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin . This suggests that the incorporation of tetrazole may enhance anticancer activity.
  • Neuropharmacological Studies :
    • Compounds with similar piperazine frameworks were shown to possess antidepressant-like effects in behavioral assays, indicating potential for treating mood disorders .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This CompoundPiperazine, cyclopropylsulfonyl, methoxyphenyl-tetrazolePotential CNS activityUnique combination enhancing receptor interaction
FluoxetinePiperazine ringSSRI (antidepressant)Different mechanism targeting serotonin reuptake
LurasidonePiperazine ringAtypical antipsychoticDistinct receptor interactions impacting dopamine pathways

Comparison with Similar Compounds

Substituent Effects on Piperazine and Tetrazole Moieties

Key structural analogs (Table 1) from the literature differ in sulfonyl and tetrazole substituents, leading to variations in physicochemical and biological properties:

Table 1: Comparison of Structural Analogs

Compound ID Piperazine Substituent Tetrazole Substituent Melting Point (°C) Notable Features
Target Compound Cyclopropylsulfonyl 4-Methoxyphenyl Not reported High lipophilicity, electron-donating methoxy group
7e 4-Methoxyphenylsulfonyl Phenyl 131–134 Moderate polarity; methoxy enhances solubility
7f 4-Trifluoromethylphenylsulfonyl Phenyl 165–167 Electron-withdrawing CF₃ group; higher thermal stability
7k 4-Methoxyphenylsulfonyl 4-Bromophenyl 155–157 Bromine increases molecular weight and halogen bonding potential
7n 4-Methoxyphenylsulfonyl 4-Nitrophenyl 161–163 Strong electron-withdrawing nitro group; may reduce metabolic stability

Key Findings from Structural Comparisons

  • Lipophilicity and Solubility : The cyclopropylsulfonyl group in the target compound likely confers greater lipophilicity compared to phenylsulfonyl (7e) or methoxyphenylsulfonyl analogs. However, this may reduce aqueous solubility, a trade-off critical for bioavailability .
  • In contrast, nitro (7n) or trifluoromethyl (7f) groups withdraw electrons, altering charge distribution and binding kinetics .
  • Thermal Stability : Higher melting points in analogs with trifluoromethyl (7f) or bromophenyl (7k) groups suggest increased crystalline stability due to halogen or fluorine interactions .

Methodological Considerations in Compound Similarity Analysis

Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting bioactivity. However, minor substituent changes (e.g., cyclopropyl vs. phenylsulfonyl) can drastically alter properties, underscoring the need for multi-parameter comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.